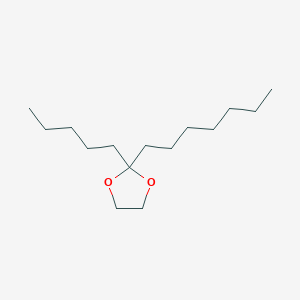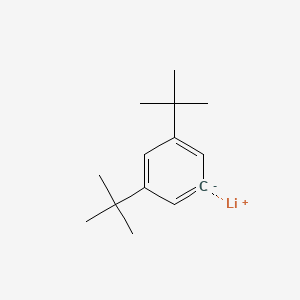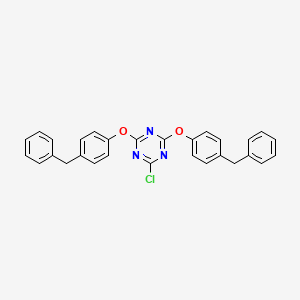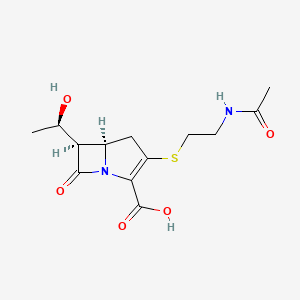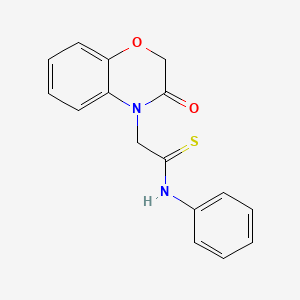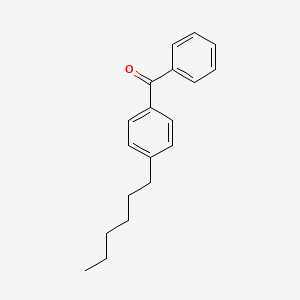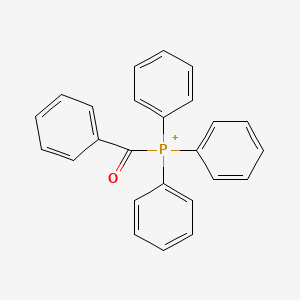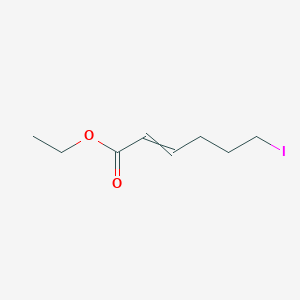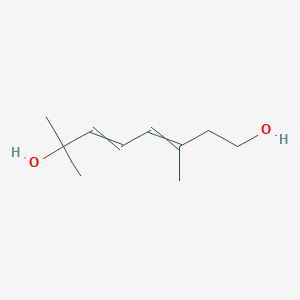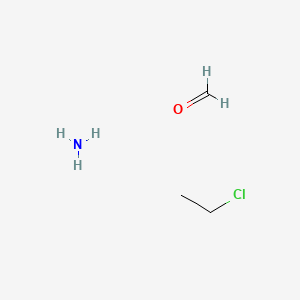
Azane;chloroethane;formaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;chloroethane;formaldehyde is a compound that consists of three distinct chemical entities: azane (ammonia), chloroethane (ethyl chloride), and formaldehyde. Each of these components has unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Azane (Ammonia): Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst.
Chloroethane (Ethyl Chloride): Chloroethane can be prepared by the reaction of ethylene with hydrogen chloride gas in the presence of an aluminum chloride catalyst.
Formaldehyde: Formaldehyde is commonly produced by the catalytic oxidation of methanol using a silver or copper catalyst at high temperatures.
Industrial Production Methods
Azane (Ammonia): The Haber-Bosch process is widely used in the industrial production of ammonia, with large-scale plants operating under optimized conditions to maximize yield.
Chloroethane (Ethyl Chloride): Industrial production of chloroethane involves the chlorination of ethane or the reaction of ethylene with hydrochloric acid.
Formaldehyde: Industrial production of formaldehyde typically involves the oxidation of methanol using a metal oxide catalyst, such as iron molybdate or silver.
化学反応の分析
Types of Reactions
Azane (Ammonia): Ammonia undergoes various reactions, including oxidation, reduction, and substitution. It can react with acids to form ammonium salts and with halogens to form halides.
Chloroethane (Ethyl Chloride): Chloroethane primarily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of ethanol.
Formaldehyde: Formaldehyde undergoes various reactions, including polymerization, oxidation, and addition reactions. It can react with ammonia to form hexamethylenetetramine and with phenols to form phenolic resins.
Common Reagents and Conditions
Azane (Ammonia): Common reagents include acids, halogens, and metal catalysts. Reactions typically occur under ambient conditions or with mild heating.
Chloroethane (Ethyl Chloride): Common reagents include aqueous alkali, alcohols, and amines. Reactions often require heating or the presence of a catalyst.
Formaldehyde: Common reagents include ammonia, phenols, and various oxidizing agents. Reactions can occur under a wide range of conditions, from ambient temperature to high heat.
Major Products Formed
Azane (Ammonia): Major products include ammonium salts, amines, and nitrides.
Chloroethane (Ethyl Chloride): Major products include ethanol, ethylamine, and ethyl ethers.
Formaldehyde: Major products include hexamethylenetetramine, phenolic resins, and formic acid.
科学的研究の応用
Azane;chloroethane;formaldehyde has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.
Biology: Formaldehyde is used as a fixative in histology and pathology to preserve biological tissues.
Medicine: Ammonia is used in the synthesis of pharmaceuticals, while formaldehyde is used in the production of vaccines and disinfectants.
Industry: Chloroethane is used as a solvent and in the production of ethyl cellulose, while formaldehyde is used in the manufacture of resins, plastics, and textiles.
作用機序
The mechanism of action for each component varies:
Azane (Ammonia): Ammonia acts as a nucleophile in many reactions, donating a pair of electrons to form new bonds.
Chloroethane (Ethyl Chloride): Chloroethane undergoes nucleophilic substitution, where the chlorine atom is replaced by a nucleophile.
Formaldehyde: Formaldehyde acts as an electrophile, reacting with nucleophiles to form addition products. It can also polymerize to form larger molecules.
類似化合物との比較
Azane (Ammonia): Similar compounds include hydrazine and methylamine. Ammonia is unique due to its simple structure and widespread use in various applications.
Chloroethane (Ethyl Chloride): Similar compounds include chloroform and dichloroethane. Chloroethane is unique due to its specific reactivity and use as a solvent.
Formaldehyde: Similar compounds include acetaldehyde and glutaraldehyde. Formaldehyde is unique due to its high reactivity and use in the production of resins and disinfectants.
特性
CAS番号 |
63512-71-0 |
|---|---|
分子式 |
C3H10ClNO |
分子量 |
111.57 g/mol |
IUPAC名 |
azane;chloroethane;formaldehyde |
InChI |
InChI=1S/C2H5Cl.CH2O.H3N/c1-2-3;1-2;/h2H2,1H3;1H2;1H3 |
InChIキー |
AGPUJBVRLHNFTN-UHFFFAOYSA-N |
正規SMILES |
CCCl.C=O.N |
関連するCAS |
63512-71-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
